3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17792291
Molecular Formula: C9H16ClN
Molecular Weight: 173.68 g/mol
* For research use only. Not for human or veterinary use.
![3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane -](/images/structure/VC17792291.png)
Specification
Molecular Formula | C9H16ClN |
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Molecular Weight | 173.68 g/mol |
IUPAC Name | 3-(chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C9H16ClN/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6H2,1H3 |
Standard InChI Key | IMBVEDKSUUFFRS-UHFFFAOYSA-N |
Canonical SMILES | CN1C2CCC1CC(C2)CCl |
Introduction
Structural and Stereochemical Analysis
Core Architecture
The compound features an 8-azabicyclo[3.2.1]octane scaffold, a seven-membered bicyclic system with a nitrogen atom at the 8-position. The "3-(chloromethyl)" substituent introduces a reactive chloromethyl group at the 3-position, while the 8-methyl group modifies the basicity of the tertiary amine . The molecular formula is C₉H₁₆ClN for the free base and C₉H₁₇Cl₂N for its hydrochloride salt, with a molecular weight of 210.14 g/mol .
Stereochemical Considerations
Stereochemistry plays a critical role in the compound’s reactivity and biological interactions. The exo configuration of the chloromethyl group is predominant in synthesized derivatives, as evidenced by gas chromatography retention indices (RI = 1221.8 on HP-5MS columns) . Comparative studies with 3-chlorotropane (CAS 51275-31-1) highlight how substituent positioning influences physicochemical properties, such as ionization energy (8.3 ± 0.15 eV) .
Synthetic Methodologies
Modern Innovations
Recent patents (e.g., US20060058343A1) disclose improved routes using 2,5-dimethoxytetrahydrofuran and alkyl lithium reagents to assemble the bicyclic core without nortropinone intermediates . A representative protocol includes:
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Amine Condensation: Reacting benzylamine with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the bicyclic skeleton.
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Chloromethylation: Introducing the chloromethyl group via nucleophilic substitution of a hydroxyl precursor with thionyl chloride .
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Salt Formation: Precipitation as the hydrochloride salt yields a stable crystalline product .
This approach achieves 74% yield with HPLC purity >99%, demonstrating industrial viability .
Physicochemical Properties
Stability and Reactivity
The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitutions with amines, alcohols, and thiols. This reactivity is harnessed in derivative synthesis for structure-activity relationship (SAR) studies . The hydrochloride salt enhances stability, reducing decomposition risks during storage .
Applications in Drug Development
Lead Compound for CNS Disorders
The compound’s dual activity as a transporter inhibitor and receptor modulator positions it as a scaffold for antidepressants and anxiolytics. Modifications at the 3-position (e.g., replacing chloromethyl with pyrimidine) enhance selectivity for 5-HT1A receptors, as seen in US20030032645A1 .
Prodrug Synthesis
The chloromethyl group serves as a handle for prodrug conjugation. For example, coupling with carboxylic acids via ester linkages improves blood-brain barrier penetration, a strategy validated in patent US20060058343A1 .
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